![molecular formula C8H10O2 B151439 3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde CAS No. 132945-26-7](/img/structure/B151439.png)
3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde is a cyclic compound that has gained attention in scientific research due to its unique structure and potential applications. This compound is also commonly referred to as 6-formyl-3-oxatricyclo[3.2.1.0~2,4~]octane and is synthesized through a specific method that involves several chemical reactions. In
Mécanisme D'action
The mechanism of action of 3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde is not fully understood, but it is believed to involve the formation of covalent bonds with specific enzymes or proteins. This compound has been shown to inhibit the activity of certain enzymes, which can have implications in the treatment of various diseases.
Biochemical and Physiological Effects
Studies have shown that 3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases. Additionally, this compound has been shown to have antimicrobial properties, which can be useful in the development of new antibiotics. Studies have also suggested that this compound may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde in lab experiments is its high purity and yield. This compound is also relatively easy to synthesize, which makes it a useful starting material for the synthesis of other compounds. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers.
Orientations Futures
There are several future directions for research involving 3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde. One area of research is in the development of new pharmaceuticals and natural products. This compound has shown potential as an anticancer agent, and further research may lead to the development of new cancer treatments. Additionally, research into the mechanism of action of this compound may lead to the development of new enzyme inhibitors. Another area of research is in the development of new antibiotics. The antimicrobial properties of this compound make it a promising starting material for the synthesis of new antibiotics. Finally, research into the toxicology of this compound may lead to a better understanding of its potential health effects and safety precautions for researchers handling it.
Conclusion
In conclusion, 3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde is a cyclic compound that has gained attention in scientific research due to its unique structure and potential applications. Its synthesis method has been optimized to yield high purity and high yield of the final product. This compound has been used in scientific research for various applications, including the synthesis of other compounds and the development of new pharmaceuticals and natural products. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory and antimicrobial properties. While there are limitations to using this compound in lab experiments, research into its potential applications and toxicology may lead to new discoveries and advancements in various fields.
Méthodes De Synthèse
The synthesis of 3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde involves a series of chemical reactions. The starting material for this synthesis is tetrahydrofuran, which is reacted with potassium tert-butoxide to form the potassium salt of tetrahydrofuran. This salt is then reacted with 1,3-dibromopropane to form a cyclic intermediate, which is then reacted with sodium borohydride to reduce the ketone group. The final step in the synthesis involves oxidation of the alcohol group to form the aldehyde group. This synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde has been used in scientific research for various applications. One of the most significant applications is in the field of organic synthesis, where this compound is used as a starting material for the synthesis of other compounds. It has also been used in the synthesis of chiral ligands, which are used in asymmetric catalysis. Additionally, this compound has been used in the synthesis of natural products and pharmaceuticals.
Propriétés
Numéro CAS |
132945-26-7 |
|---|---|
Nom du produit |
3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde |
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
3-oxatricyclo[3.2.1.02,4]octane-6-carbaldehyde |
InChI |
InChI=1S/C8H10O2/c9-3-5-1-4-2-6(5)8-7(4)10-8/h3-8H,1-2H2 |
Clé InChI |
FFYSZYBEDUPTAU-UHFFFAOYSA-N |
SMILES |
C1C2CC(C1C=O)C3C2O3 |
SMILES canonique |
C1C2CC(C1C=O)C3C2O3 |
Synonymes |
3-Oxatricyclo[3.2.1.02,4]octane-6-carboxaldehyde (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



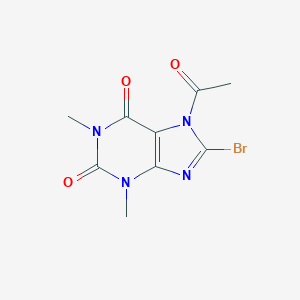
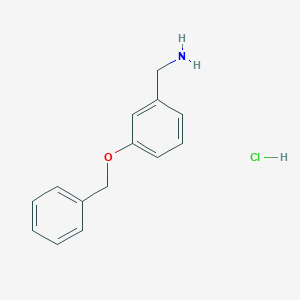
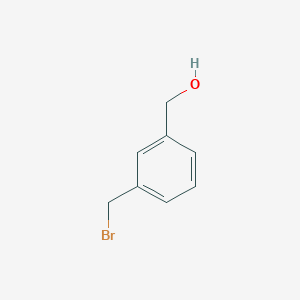
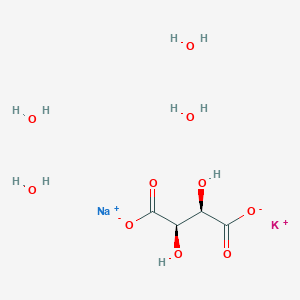
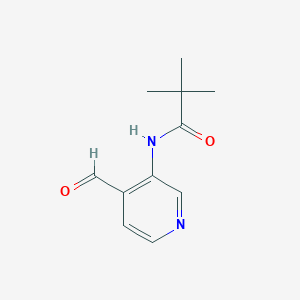
![[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide](/img/structure/B151365.png)
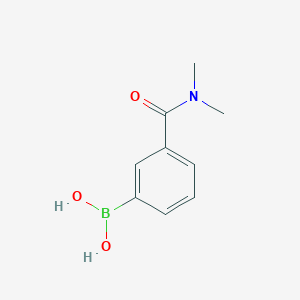
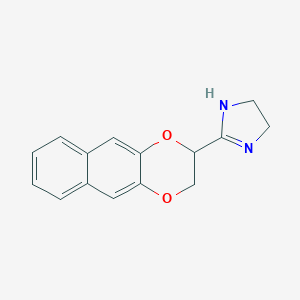

![N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine](/img/structure/B151376.png)

![3,3-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B151378.png)

